molecular formula C10H11N3O2 B2451847 8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-36-0

8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2451847
CAS RN: 2034548-36-0
M. Wt: 205.217
InChI Key: GNHNNCXBUHWRDT-UHFFFAOYSA-N
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Description

“8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that falls under the category of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds have been studied for their potential applications in the treatment of Central Nervous System (CNS) disorders .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the use of solvents, catalysts, and microwave irradiation . The best conditions for synthesis were found to be using DMF as a solvent, I2 (10 mol%) as a catalyst, and a 30-minute reaction time .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using various techniques. The pharmacokinetic properties and calculation of drug likeness suggested good traditional drug-like properties .

Mechanism of Action

The mechanism of action of these compounds is believed to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for the research on these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . They could potentially be developed as treatments for various neurodegenerative diseases .

properties

IUPAC Name

8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-13-8(14)5-4-7-9(13)11-6-12-10(7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNNCXBUHWRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=C1N=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

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